molecular formula C12H9FO4S B14266925 4-Hydroxyphenyl 4-fluorobenzene-1-sulfonate CAS No. 184025-15-8

4-Hydroxyphenyl 4-fluorobenzene-1-sulfonate

Katalognummer: B14266925
CAS-Nummer: 184025-15-8
Molekulargewicht: 268.26 g/mol
InChI-Schlüssel: XVBIPGDEBNCRHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxyphenyl 4-fluorobenzene-1-sulfonate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyphenyl group and a fluorobenzene sulfonate group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyphenyl 4-fluorobenzene-1-sulfonate typically involves the reaction of 4-hydroxyphenyl with 4-fluorobenzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxyphenyl 4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfonate group can be reduced to form sulfinates or sulfides.

    Substitution: The fluorobenzene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Hydroxyphenyl 4-fluorobenzene-1-sulfonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Hydroxyphenyl 4-fluorobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to form stable solid electrolyte interfaces (SEI) in lithium-ion batteries is a notable application that distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer

184025-15-8

Molekularformel

C12H9FO4S

Molekulargewicht

268.26 g/mol

IUPAC-Name

(4-hydroxyphenyl) 4-fluorobenzenesulfonate

InChI

InChI=1S/C12H9FO4S/c13-9-1-7-12(8-2-9)18(15,16)17-11-5-3-10(14)4-6-11/h1-8,14H

InChI-Schlüssel

XVBIPGDEBNCRHT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1O)OS(=O)(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.